
Proflavine
Overview
Description
It is a disinfectant that exhibits bacteriostatic properties against many gram-positive bacteria . Historically, it has been used as a topical antiseptic in the form of dihydrochloride and hemisulfate salts . Proflavine is also known for its mutagenic effects on DNA, as it intercalates between nucleic acid base pairs, causing base pair deletions or insertions .
Preparation Methods
Proflavine can be synthesized through various methods. One common synthetic route involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield this compound . The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin(II) chloride for the reduction step .
In industrial production, this compound is often synthesized in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity . The process involves the same nitration and reduction steps but on a much larger scale, with additional purification steps to remove any impurities .
Chemical Reactions Analysis
Proflavine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form acridine derivatives.
Reduction: this compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while reduction yields dihydro derivatives .
Scientific Research Applications
Cytological Applications
Proflavine is recognized for its utility as a fluorescent contrast agent in cytological examinations. Its ability to intercalate into DNA allows for rapid staining of cell nuclei and cytoplasmic structures, making it advantageous for diagnostic purposes.
Case Study: Cytological Staining
A study demonstrated the use of this compound hemisulfate as a rapid cytological dye. The researchers applied a 0.01% solution of this compound to various cell types, including oral squamous cells and leukocytes. Results showed clearly defined nuclei and cytoplasmic structures under fluorescence microscopy, facilitating quantitative analysis of cellular morphology without the need for lengthy incubation times .
Cell Type | Staining Characteristics |
---|---|
Oral Squamous Cells | Clear nuclear definition; granular cytoplasm |
Leukocytes | Brightly stained nuclei; clear multilobar structure |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. It has been used as a disinfectant and has shown efficacy in various clinical settings.
Antibacterial Properties
Research indicates that this compound serves as a bacteriostatic agent, inhibiting the growth of several bacterial strains. It has been effectively employed in treating infections and as a urinary antiseptic .
Case Study: Efficacy Against Infections
In a comparative study, this compound was tested alongside other antimicrobial agents to evaluate its effectiveness against specific pathogens. The findings highlighted its strong antibacterial activity, particularly when used in combination with other compounds such as silver .
Therapeutic Potential
Recent studies have explored this compound's therapeutic applications beyond its traditional uses. Its potential role in cancer treatment and antiviral applications has garnered attention.
Cancer Treatment
This compound has been investigated for its anticancer properties, particularly in combination therapies. A mixture of this compound and acriflavine demonstrated an ability to elicit antiviral immune responses that reduced viral infections in mammalian cells .
Case Study: Cervical Neoplasia
A retrospective study evaluated the impact of this compound exposure on cervical neoplasia progression among women undergoing colposcopy. The results indicated no significant increase in the risk of cervical precancer or cancer among those exposed to this compound compared to controls, suggesting its safety in clinical applications .
Summary of Applications
The following table summarizes the key applications of this compound across various fields:
Application Area | Description |
---|---|
Cytology | Rapid staining agent for cell nuclei; enhances diagnostic imaging |
Antimicrobial | Effective against gram-positive bacteria; used as disinfectant |
Cancer Therapy | Investigated for anticancer effects; potential in combination therapies |
Diagnostic Imaging | Used as a contrast agent in endoscopic procedures |
Mechanism of Action
Proflavine exerts its effects primarily through DNA intercalation. By intercalating between nucleic acid base pairs, this compound disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction and exhibits an antibacterial effect . This compound’s intercalation properties also make it useful in studying DNA structure and function .
Comparison with Similar Compounds
Proflavine is similar to other acridine derivatives, such as acriflavine and quinacrine. it is unique in its strong mutagenic effects and its ability to cause base pair deletions or insertions rather than substitutions . This makes this compound particularly useful in studying DNA mutations and their effects .
Acriflavine: Like this compound, acriflavine is an acridine derivative with antibacterial properties.
Quinacrine: Quinacrine is another acridine derivative with antimalarial and antibacterial properties.
This compound’s unique properties make it a valuable tool in various scientific research applications, particularly in the study of DNA structure and function .
Biological Activity
Proflavine, a derivative of acridine, has garnered attention for its diverse biological activities, particularly its roles in antimicrobial and anticancer applications. This article explores the mechanisms of action, efficacy, and potential clinical applications of this compound, supported by relevant research findings and case studies.
This compound exhibits its biological activity primarily through DNA intercalation , whereby it inserts itself between the base pairs of DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to mutations and potential cell death. The compound has been shown to induce reactive oxygen species (ROS) release, further contributing to its cytotoxic effects on cancer cells .
Key Mechanisms:
- DNA Intercalation : this compound binds preferentially to alternating purine-pyrimidine sequences in DNA .
- Inhibition of Enzymatic Activity : It inhibits key enzymes such as topoisomerases I and II, which are crucial for DNA replication .
- Induction of Apoptosis : By causing DNA damage, this compound can trigger apoptotic pathways in cells .
Antimicrobial Activity
This compound has demonstrated significant antibacterial properties , particularly against gram-positive bacteria. It has been used historically as a disinfectant and is known for its effectiveness in treating urinary tract infections .
Comparative Antimicrobial Efficacy:
Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 - 2 µg/mL | |
Escherichia coli | 1 - 4 µg/mL | |
Streptococcus pyogenes | 0.25 - 1 µg/mL |
Anticancer Properties
The anticancer potential of this compound is notable, with studies showing that it can effectively inhibit the growth of various cancer cell lines. This compound derivatives have exhibited cytotoxic effects against human leukemia HL-60 cells with IC50 values ranging from 7.2 to 34.0 μM .
Case Studies:
- Leukemia Treatment : this compound derivatives showed significant cytotoxicity against HL-60 cells, indicating potential for leukemia therapy.
- Solid Tumors : Palladium complexes with this compound have been reported to demonstrate lower LC50 values than cisplatin against SK-BR-3 breast cancer cells, suggesting enhanced efficacy .
Research Findings
Recent studies have expanded on the biological activity of this compound beyond its traditional uses:
- Antiviral Activity : this compound has shown promise in inhibiting adenovirus synthesis in vitro, indicating potential applications in viral infections .
- Antimalarial Effects : Research indicates that this compound may also possess antimalarial properties, although further studies are needed to elucidate this activity fully .
Toxicological Considerations
Despite its therapeutic potential, this compound's mutagenic properties raise safety concerns. It has been classified as hazardous due to its ability to induce DNA damage upon exposure to light . Consequently, its clinical use is limited, particularly in the United States.
Q & A
Basic Research Questions
Q. What is the mechanism by which proflavine interacts with DNA, and what experimental methods are used to validate this interaction?
this compound intercalates between DNA base pairs, disrupting replication and transcription. This interaction is validated via:
- Sedimentation equilibrium assays to quantify binding constants and stoichiometry .
- Spectrophotometric titration to measure absorbance changes during DNA-proflavine complex formation .
- Solid-state NMR to resolve structural details, such as drug stacking perpendicular to the DNA helix axis and phosphodiester group reorientation .
- Fluorescence spectroscopy to monitor competitive binding with other intercalators (e.g., ethidium bromide) .
Q. What are the standard protocols for using this compound as a fluorescent cytological stain, and how can staining efficacy be quantified?
this compound hemisulfate (0.01% w/v in saline) is applied to fresh specimens for 1–2 minutes, followed by rinsing. Efficacy is assessed via:
- Nuclear-to-cytoplasmic (N:C) ratio analysis using digital image processing (e.g., ImageJ) .
- Texture analysis of fluorescence micrographs to differentiate cell types based on granularity and intensity .
- Stability validation : Solutions stored at 4°C retain >94% potency for 12 months; room-temperature storage is viable for 6 months .
Q. How can researchers assess the mutagenic potential of this compound in vitro, and what controls are critical?
- Ames test with Salmonella typhimurium strains (e.g., TA98) to detect frameshift mutations caused by this compound-induced insertions/deletions .
- Comet assay to quantify DNA strand breaks in mammalian cells exposed to this compound under UV light .
- Controls : Include untreated cells, UV-only exposure, and a reference mutagen (e.g., benzo[a]pyrene). Use this compound concentrations ≤10 µM to avoid cytotoxicity masking mutagenicity .
II. Advanced Research Questions
Q. How can this compound be optimized for targeted drug delivery systems, and what metrics evaluate success?
- Nanocarrier encapsulation : Load this compound into plant virus nanoparticles (e.g., Cowpea Mosaic Virus, CPMV) via nucleic acid retention. Validate loading via:
- Native gel electrophoresis with UV visualization of fluorescent this compound-RNA complexes .
- Size-exclusion chromatography (SEC) to confirm nanoparticle integrity .
- In vitro efficacy : Compare IC₅₀ values of free vs. encapsulated this compound in cancer cells (e.g., HeLa, HT-29). CPMV-proflavine achieves IC₅₀ ≈ 1.8–6.13 µM, matching free drug potency .
Q. How can contradictions in this compound-DNA intercalation kinetics be resolved across experimental and computational studies?
Discrepancies arise between sub-millisecond fluorescence kinetics (attributed to pre-intercalative binding) and nanosecond-scale molecular dynamics (MD) simulations . To reconcile:
- Conduct stopped-flow fluorescence with sub-millisecond resolution to capture transient binding states .
- Compare MD results (e.g., stacked this compound around DNA) with small-angle X-ray scattering (SAXS) to validate structural models .
- Adjust ionic strength in experiments to mimic MD conditions (e.g., 150 mM NaCl), as binding kinetics are ion-dependent .
Q. What methodologies enable multi-modal imaging of this compound in live cells, and how are artifacts minimized?
- Combined fluorescence and phase-contrast microscopy : Use this compound’s intrinsic fluorescence (λₑₓ = 460 nm, λₑₘ = 520 nm) to image nuclei, supplemented with phase-contrast for cytoplasmic details .
- Artifact mitigation :
- Pre-treat cells with antioxidants (e.g., ascorbate) to reduce phototoxicity during prolonged UV exposure .
- Use low this compound concentrations (≤1 µM) to prevent dye aggregation and nonspecific staining .
Q. Notes for Replicability
- Follow NIH guidelines for preclinical studies, including detailed reporting of cell lines, this compound batches, and statistical methods .
- Deposit raw imaging data in repositories like Zenodo or Figshare to facilitate reproducibility .
Properties
IUPAC Name |
acridine-3,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSHHCDHLJJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043776 | |
Record name | Proflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Proflavine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6844 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Proflavine hemisulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19748 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L | |
Record name | Proflavine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROFLAVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000009 [mmHg] | |
Record name | Proflavine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6844 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction., The ability of proflavine (3,6-diaminoacridine) and its 2,7-dimethyl, 2,7-diethyl, 2,7-diisopropyl and 2,7-di-tert.-butyl derivatives to induce the 'petite' mutation in Saccharomyces cerevisiae has been studied in relation to the DNA-binding properties of the compounds. The nature of the binding has been investigated by nuclear magnetic resonance techniques, and the results support and clarify earlier suggestions that the first 3 members of the series intercalate into DNA while the diisopropyl and di-tert.-butyl compounds do not. Toxicity of the drugs was primarily associated with their mode of DNA binding, but lipophilicity had an important secondary effect. It seems likely that the toxic properties of the more lipophilic DNA-intercalating members of the series mask their potential for 'petite' mutagenesis., The toxicities of several aminoacridines were measured against pathogenic strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. In several cases, illumination at a light dose of 6.3 J/cm2 resulted in considerable decreases in the minimum lethal drug concentrations required, giving up to 50-fold increases in bactericidal activity. Derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against one or more of the test organisms, but the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all strains. | |
Record name | Proflavine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROFLAVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent. | |
CAS No. |
92-62-6, 1811-28-5 | |
Record name | Proflavine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proflavine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proflavine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,6-Acridinediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Proflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proflavine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Proflavine hemisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROFLAVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3RNB3K4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROFLAVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284-286 °C, 285 °C | |
Record name | Proflavine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROFLAVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.